Cas no 854703-93-8 (1-(furan-2-yl)ethyl(pentyl)amine)

1-(furan-2-yl)ethyl(pentyl)amine 化学的及び物理的性質
名前と識別子
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- 2-Furanmethanamine, α-methyl-N-pentyl-
- n-(1-(Furan-2-yl)ethyl)pentan-1-amine
- 1-(furan-2-yl)ethyl(pentyl)amine
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- MDL: MFCD11141148
- インチ: 1S/C11H19NO/c1-3-4-5-8-12-10(2)11-7-6-9-13-11/h6-7,9-10,12H,3-5,8H2,1-2H3
- InChIKey: SQCKEOVPLYHPSA-UHFFFAOYSA-N
- ほほえんだ: C(C1OC=CC=1)(C)NCCCCC
1-(furan-2-yl)ethyl(pentyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-32650-5g |
[1-(furan-2-yl)ethyl](pentyl)amine |
854703-93-8 | 5g |
$1199.0 | 2023-09-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1368261-50mg |
n-(1-(Furan-2-yl)ethyl)pentan-1-amine |
854703-93-8 | 95% | 50mg |
¥16524.00 | 2024-07-28 | |
Enamine | EN300-32650-0.5g |
[1-(furan-2-yl)ethyl](pentyl)amine |
854703-93-8 | 0.5g |
$397.0 | 2023-09-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1368261-500mg |
n-(1-(Furan-2-yl)ethyl)pentan-1-amine |
854703-93-8 | 95% | 500mg |
¥18867.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1368261-250mg |
n-(1-(Furan-2-yl)ethyl)pentan-1-amine |
854703-93-8 | 95% | 250mg |
¥14472.00 | 2024-07-28 | |
Enamine | EN300-32650-1g |
[1-(furan-2-yl)ethyl](pentyl)amine |
854703-93-8 | 1g |
$414.0 | 2023-09-04 | ||
Enamine | EN300-32650-5.0g |
[1-(furan-2-yl)ethyl](pentyl)amine |
854703-93-8 | 5.0g |
$2110.0 | 2023-02-14 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1368261-2.5g |
n-(1-(Furan-2-yl)ethyl)pentan-1-amine |
854703-93-8 | 95% | 2.5g |
¥30844.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1368261-100mg |
n-(1-(Furan-2-yl)ethyl)pentan-1-amine |
854703-93-8 | 95% | 100mg |
¥17280.00 | 2024-07-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01067949-1g |
[1-(Furan-2-yl)ethyl](pentyl)amine |
854703-93-8 | 95% | 1g |
¥3220.0 | 2024-04-18 |
1-(furan-2-yl)ethyl(pentyl)amine 関連文献
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
1-(furan-2-yl)ethyl(pentyl)amineに関する追加情報
1-(Furan-2-yl)ethyl(pentyl)amine: A Comprehensive Overview
The compound 1-(furan-2-yl)ethyl(pentyl)amine, identified by the CAS number 854703-93-8, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of amines, specifically a secondary amine, and its structure consists of a pentyl group attached to an ethyl group, which is further substituted with a furan ring at the 2-position. The furan moiety introduces unique electronic and steric properties, making this compound a subject of interest in both academic and applied research.
Recent studies have highlighted the importance of 1-(furan-2-yl)ethyl(pentyl)amine in the field of organic synthesis. Its ability to act as a versatile building block has been exploited in the construction of complex molecules, particularly in drug discovery and materials science. The furan ring, being an aromatic heterocycle, contributes to the molecule's reactivity and selectivity in various chemical reactions. For instance, researchers have utilized this compound in the synthesis of bioactive compounds, where the furan moiety plays a crucial role in modulating biological activity.
In terms of synthesis, 1-(furan-2-yl)ethyl(pentyl)amine can be prepared through several methods. One common approach involves the alkylation of pentylamine with an appropriately substituted furan derivative. This reaction typically requires mild conditions and can be optimized for high yield and purity. Recent advancements in catalytic methods have further enhanced the efficiency of such syntheses, making this compound more accessible for large-scale production.
The applications of 1-(furan-2-yl)ethyl(pentyl)amine extend beyond organic synthesis. It has been explored as a precursor in the development of advanced materials, such as polymers and nanoparticles. The pentyl group provides hydrophobicity, while the furan ring introduces functional groups that can be further modified for specific applications. For example, this compound has been used in the synthesis of stimuli-responsive polymers, which have potential uses in drug delivery systems and sensors.
From an environmental perspective, the synthesis and application of 1-(furan-2-yl)ethyl(pentyl)amine align with green chemistry principles. Researchers have demonstrated that this compound can be synthesized using renewable feedstocks and energy-efficient processes. Furthermore, its biodegradability has been studied, showing promise for its use in sustainable chemical processes.
In conclusion, 1-(furan-2-yl)ethyl(pentyl)amine, with its unique structure and versatile properties, continues to be a focal point in chemical research. Its role as a building block in organic synthesis, combined with its potential applications in materials science and drug discovery, underscores its importance in modern chemistry. As research progresses, new insights into its properties and applications are expected to emerge, further solidifying its place as a valuable compound in various industries.
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